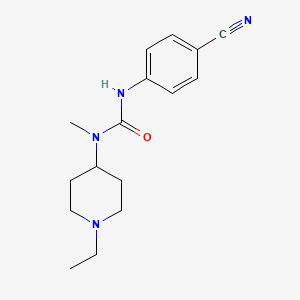
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEPMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is not fully understood. However, it has been suggested that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may exert its pharmacological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Furthermore, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have antioxidant properties and can protect cells from oxidative stress. In animal models, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to improve cognitive function and memory, reduce inflammation, and prevent neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea for lab experiments is its high purity and good yields. This makes it easier to obtain consistent and reproducible results. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to be stable under various conditions, making it suitable for long-term storage and use in experiments. However, one limitation of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is its relatively high cost compared to other compounds used in scientific research.
Orientations Futures
There are several future directions for research on 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea. One area of interest is the development of novel derivatives of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea and to identify its molecular targets. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in humans for the treatment of cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves the reaction of 4-cyanophenyl isocyanate with 1-ethyl-4-piperidone, followed by the addition of methylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been reported to yield high purity and good yields of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea.
Applications De Recherche Scientifique
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-20-10-8-15(9-11-20)19(2)16(21)18-14-6-4-13(12-17)5-7-14/h4-7,15H,3,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJDWXQNCASVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)
